3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide
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Overview
Description
3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is a complex organic compound that features a combination of azepane, sulfonyl, difluoromethoxy, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with difluoromethoxyphenyl and methylbenzamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation has been reported .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzamide or difluoromethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzamide or difluoromethoxyphenyl moieties.
Scientific Research Applications
3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and difluoromethoxy groups can participate in various chemical interactions, influencing its biological activity. For instance, the trifluoromethyl group is known to enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor.
Difluoromethyl quinazolinones: Synthesized using selective electrophilic di- and monofluorinations.
(β-diazo-α,α-difluoroethyl)phosphonates: Used in visible light-promoted coupling reactions with sulfonic acids.
Uniqueness
3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is unique due to its combination of azepane, sulfonyl, difluoromethoxy, and benzamide groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O4S/c1-15-10-11-16(14-19(15)30(27,28)25-12-6-2-3-7-13-25)20(26)24-17-8-4-5-9-18(17)29-21(22)23/h4-5,8-11,14,21H,2-3,6-7,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHMCXTQSSQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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